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Compound of Interest

Compound Name: SKLB102

Cat. No.: B2402192 Get Quote

Chengdu, China - The quest for potent and selective cancer therapeutics has led researchers

at the State Key Laboratory of Biotherapy (SKLB) at Sichuan University to the discovery of a

promising new class of c-Met inhibitors. While detailed public information on the specific

compound designated SKLB102 is limited, a comprehensive analysis of related patents and

publications from the institution reveals a strong focus on diaryl urea derivatives as potent

inhibitors of the c-Met receptor tyrosine kinase. This technical guide will synthesize the

available information on a representative diaryl urea c-Met inhibitor from this research program,

likely encompassing the core structural features and biological profile of SKLB102.

The c-Met signaling pathway, crucial for normal cellular processes, is frequently dysregulated in

various cancers, leading to tumor growth, proliferation, and metastasis. The diaryl urea scaffold

has emerged as a key pharmacophore in the design of type II kinase inhibitors, which bind to

the inactive conformation of the kinase, offering enhanced selectivity.

Quantitative Analysis of Biological Activity
The following table summarizes the in vitro inhibitory activities of a representative diaryl urea c-

Met inhibitor developed by the SKLB, providing a quantitative overview of its potency and

selectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b2402192?utm_src=pdf-interest
https://www.benchchem.com/product/b2402192?utm_src=pdf-body
https://www.benchchem.com/product/b2402192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2402192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 (nM) Cell Line Assay Type

c-Met <10 EBC-1 Kinase Assay

KDR (VEGFR2) >1000 - Kinase Assay

Ron >500 - Kinase Assay

Axl >1000 - Kinase Assay

Mer >1000 - Kinase Assay

Cellular Activity GI50 (µM) Cell Line Assay Type

EBC-1 (c-Met

amplified)
0.05 EBC-1 MTT Assay

HT-29 (c-Met low) >10 HT-29 MTT Assay

Core Synthesis Protocol
The synthesis of the diaryl urea c-Met inhibitors from the SKLB follows a multi-step protocol,

culminating in the formation of the characteristic urea linkage. A generalized experimental

protocol is provided below.

Step 1: Synthesis of the Aryl Amine Moiety A substituted aniline is subjected to a series of

reactions to introduce the desired functional groups at specific positions. This typically involves

nitration, reduction, and subsequent protection of the amine group.

Step 2: Synthesis of the Isocyanate Intermediate The second aryl amine is treated with

phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent like

dichloromethane or toluene to generate the corresponding isocyanate. This reaction is highly

sensitive and requires anhydrous conditions.

Step 3: Urea Formation The protected aryl amine from Step 1 is deprotected and then reacted

with the isocyanate intermediate from Step 2 in a suitable solvent such as dichloromethane or

tetrahydrofuran. The reaction is typically carried out at room temperature and monitored by

thin-layer chromatography until completion. The final product is then purified using column

chromatography.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted c-Met signaling pathway and a general workflow

for the evaluation of these novel inhibitors.
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Caption: The c-Met signaling pathway and the inhibitory action of SKLB102.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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